N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
Description
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2-(4-Methylbenzenesulfonyl)Acetamide is a heterocyclic acetamide derivative featuring:
- A 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group.
- An acetamide side chain modified with a 4-methylbenzenesulfonyl (tosyl) group.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-12-4-7-14(8-5-12)29(24,25)11-17(23)20-19-22-21-18(28-19)15-9-6-13(26-2)10-16(15)27-3/h4-10H,11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFUIFPKZFIDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methylbenzenesulfonyl Group: This step usually involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and other functional groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
Key structural variations among analogues include:
- Substituents on the oxadiazole ring (e.g., halogenated, methoxy, or fused aromatic systems).
- Modifications to the acetamide side chain (e.g., sulfonyl, sulfanyl, or substituted aryl groups).
Key Trends in Structure-Activity Relationships (SAR)
Electron-Donating Groups Enhance Bioactivity :
- The 2,4-dimethoxyphenyl group on the target compound provides electron-donating methoxy groups, which may enhance binding to enzymes like LOX or BChE compared to halogenated analogues (e.g., 8t with a chloro group ).
- In compound 2c , the 3,4-dimethoxyphenyl substitution showed potent anticancer activity (IC₅₀ = 2.46 μg/mL) , suggesting methoxy positioning influences target selectivity.
Sulfonyl vs. Sulfanyl Modifications :
- The 4-methylbenzenesulfonyl group in the target compound likely improves metabolic stability compared to sulfanyl derivatives (e.g., 6a-o in , which showed antimicrobial activity but higher cytotoxicity ).
- Sulfanyl groups (e.g., in 2a ) exhibit antimicrobial activity but may reduce solubility due to higher hydrophobicity.
Heterocyclic Core Modifications :
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.38 g/mol. The presence of the oxadiazole ring and sulfonamide group contributes to its biological properties.
Research indicates that compounds with oxadiazole moieties exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes such as kinases and telomerase, affecting signal transduction pathways involved in cell proliferation and survival .
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
- Anticancer Properties : There is evidence that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting key cellular pathways .
Antimicrobial Activity
A study evaluating various oxadiazole derivatives found that those similar to this compound exhibited significant antimicrobial activity against selected bacterial strains. The structure-activity relationship (SAR) indicated that modifications in the phenyl ring could enhance antimicrobial efficacy .
Anticancer Activity
Significant research has focused on the anticancer potential of oxadiazole derivatives. For instance:
- Telomerase Inhibition : Compounds with similar structures have been identified as potent telomerase inhibitors (IC50 values < 1 µM), which is critical in cancer therapy as telomerase is often overexpressed in malignant cells .
- Cell Cycle Arrest : Certain derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis through mechanisms involving dyskerin downregulation .
Case Studies
Several studies have highlighted the biological activity of oxadiazole derivatives:
- Study on Telomerase Inhibitors : A series of 66 compounds were synthesized and screened for telomerase inhibitory activity. Among them, specific derivatives demonstrated remarkable potency and induced apoptosis in cancer cell lines .
- Antimicrobial Screening : A new series of N-substituted derivatives were synthesized and evaluated for their antimicrobial activity. Most compounds showed significant effectiveness against various microbial species, indicating their potential as therapeutic agents .
Pharmacokinetics
The pharmacokinetic profile (ADME) of this compound is influenced by its chemical structure:
- Absorption : The presence of methoxy groups may enhance lipophilicity, improving absorption rates.
- Distribution : The compound's distribution is likely influenced by its solubility characteristics.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
